molecular formula C15H17N3OS B2992173 N-cyclopentyl-2-quinazolin-4-ylsulfanylacetamide CAS No. 729582-00-7

N-cyclopentyl-2-quinazolin-4-ylsulfanylacetamide

Katalognummer: B2992173
CAS-Nummer: 729582-00-7
Molekulargewicht: 287.38
InChI-Schlüssel: DQFJOFHQUZXSDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-quinazolin-4-ylsulfanylacetamide” can be analyzed using various techniques. For instance, Density Functional Theory can be used to optimize the electronic ground state . Natural Bond Orbital (NBO) analysis can be utilized to investigate the stabilization energies and the electronic transitions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be computed using various tools . The computed parameters include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-cyclopentyl-2-quinazolin-4-ylsulfanylacetamide and its derivatives have been explored for their anticancer properties. In a study by Berest et al. (2011), compounds structurally related to this compound were synthesized and evaluated for their anticancer activities. They found that one specific compound was particularly active against non-small cell lung and CNS cancer cell lines, highlighting the potential of these compounds in cancer treatment (Berest et al., 2011).

Antiviral and Antimicrobial Activities

Selvam et al. (2007) investigated novel quinazolin-4(3H)-one derivatives, which are closely related to this compound, for their antiviral and antimicrobial properties. The study found that some compounds showed significant activity against various respiratory and biodefense viruses, such as influenza A and dengue virus (Selvam et al., 2007).

Histone Deacetylase Inhibition for Alzheimer's Disease

A study by Yu et al. (2013) on quinazolin-4-one derivatives, closely related to this compound, demonstrated their potential as histone deacetylase-6 inhibitors. These compounds showed promise in the treatment of Alzheimer's disease, particularly in enhancing neurite outgrowth and synaptic activities in neuronal cells (Yu et al., 2013).

Antimalarial Potential

Research by Abdelmonsef et al. (2020) on quinazolin-2,4-dione derivatives, similar in structure to this compound, explored their potential as antimalarial agents. The study included in silico molecular docking studies indicating these compounds' promising activity against Plasmodium falciparum, the parasite responsible for malaria (Abdelmonsef et al., 2020).

Cytotoxic Evaluation for Cancer Treatment

Hassanzadeh et al. (2019) synthesized quinazolinone derivatives and evaluated their cytotoxicity against cancer cell lines. They identified compounds with significant activity against MCF-7 and HeLa cell lines, providing insights into the potential use of this compound derivatives in cancer treatment (Hassanzadeh et al., 2019).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

Wissner et al. (2005) investigated 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. This study is relevant as it highlights the therapeutic potential of quinazoline derivatives in targeting cancer growth and metastasis (Wissner et al., 2005).

Zukünftige Richtungen

The future directions for “N-cyclopentyl-2-quinazolin-4-ylsulfanylacetamide” could involve further exploration of its potential applications in research. The development of new synthetic methods and the study of its mechanism of action could also be areas of future research .

Eigenschaften

IUPAC Name

N-cyclopentyl-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(18-11-5-1-2-6-11)9-20-15-12-7-3-4-8-13(12)16-10-17-15/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFJOFHQUZXSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.